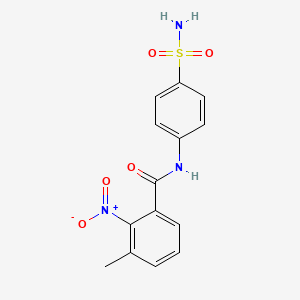

3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide

Description

3-Methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a 3-methyl-2-nitro group at the benzoyl moiety and a 4-sulfamoylphenyl group at the amide nitrogen. This compound belongs to a class of molecules designed for targeted biological activity, particularly as enzyme inhibitors (e.g., carbonic anhydrases, NLRP3 inflammasome) . Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence electronic distribution, solubility, and binding interactions.

Properties

IUPAC Name |

3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c1-9-3-2-4-12(13(9)17(19)20)14(18)16-10-5-7-11(8-6-10)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGZOAZVVWNQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide involves several steps. One common method includes the nitration of 3-methylbenzoic acid to form 3-methyl-2-nitrobenzoic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.

Biological Research: It is used in studies involving enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors.

Industrial Applications: The compound can be used in the synthesis of other chemical intermediates and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-nitro-N-(4-sulf

Biological Activity

3-Methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The compound can be synthesized through the acylation of 4-thioureidobenzenesulfonamide with various acid chlorides. This method allows for the introduction of diverse substituents, resulting in a series of derivatives that can be tested for biological activity. The yields from this synthesis typically range from 22% to 75% depending on the specific reaction conditions and starting materials used .

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, including respiration and acid-base balance. The inhibition of specific CA isoforms has been targeted for therapeutic applications, particularly in treating conditions such as glaucoma, epilepsy, and certain cancers.

Key Findings:

- Inhibition Constants: The synthesized derivatives of 3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide were tested for their inhibitory effects on human carbonic anhydrases (hCA I, II, VII) and bacterial carbonic anhydrases from Mycobacterium tuberculosis (MtCA1-MtCA3). The compounds displayed low nanomolar inhibition constants ranging from 3.4 to 57.1 nM against MtCA2, indicating strong inhibitory potential .

- Comparison with Acetazolamide: Many derivatives exhibited better inhibitory activities than acetazolamide (AAZ), a well-known CA inhibitor. Approximately 85% of the tested compounds showed superior efficacy compared to AAZ, highlighting their potential as more effective therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that different substitution patterns on the benzamide core significantly influenced the inhibitory potency against various CA isoforms. For instance:

| Compound | Inhibition Constant (nM) | Target |

|---|---|---|

| 3a | 57.1 | MtCA2 |

| 3b | 45.0 | MtCA2 |

| 3c | 34.5 | MtCA1 |

| AAZ | 480 | hCA I |

This table illustrates that modifications to the sulfonamide group and the benzamide moiety can enhance binding affinity and selectivity towards specific isoforms .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Human Carbonic Anhydrases : A recent study evaluated a series of N-(4-sulfamoylphenyl)carbamothioyl amides for their inhibitory effects on hCAs. The results demonstrated that these compounds could effectively inhibit hCA I and II with varying potencies, suggesting their potential as lead compounds for drug development .

- Mycobacterial Targeting : Research focused on targeting MtCAs has shown promising results in developing anti-tuberculosis agents. The low nanomolar inhibition constants observed for certain derivatives indicate their potential utility in combating Mycobacterium tuberculosis infections .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Nitro Group Positioning : The 2-nitro group in the target compound contrasts with the 4-nitro substituent in ’s derivative. This positional difference may alter electronic effects and steric interactions in enzyme binding pockets .

- Linker Flexibility : Compounds like 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide incorporate an ethyl linker, enhancing conformational flexibility compared to the rigid benzamide core of the target compound .

- Halogen vs. Methyl Substituents : The 3-iodo group in ’s analog introduces heavy-atom effects (e.g., enhanced X-ray diffraction contrast), whereas the 3-methyl group in the target compound may improve metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Derivatives with extended conjugated systems (e.g., ’s diamides) exhibit higher melting points (240–268°C) due to enhanced intermolecular interactions, whereas simpler benzamides like the target compound likely have lower melting points .

- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy or sulfamoyl-containing analogs, though this could be mitigated by formulation strategies.

Key Observations :

- NLRP3 Inflammasome Inhibition : ’s ethyl-linked analog demonstrates in vivo efficacy, suggesting that linker flexibility and methoxy/chloro substituents are critical for target engagement .

- Carbonic Anhydrase (CA) Inhibition : Derivatives with carbamothioyl groups () or acridine moieties () show potent CA inhibition, highlighting the importance of auxiliary functional groups for enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.